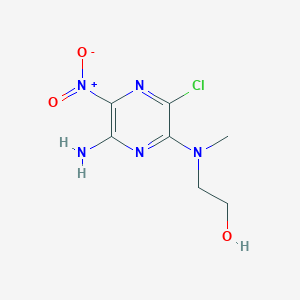
2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol is a complex organic compound with the molecular formula C6H8ClN5O3 This compound is characterized by the presence of a pyrazine ring substituted with amino, chloro, and nitro groups, as well as a methylaminoethanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol typically involves multi-step organic reactions One common method includes the nitration of a pyrazine derivative followed by chlorination and subsequent amination
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The presence of reactive functional groups allows it to form covalent bonds with target molecules, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-chloro-3-nitropyridine
- 2-Chloro-5-nitropyridine-3-carbonitrile
- 2-Bromo-5-chloro-3-nitropyridine
Uniqueness
2-((6-Amino-3-chloro-5-nitropyrazin-2-yl)(methyl)amino)ethanol is unique due to its specific substitution pattern on the pyrazine ring and the presence of a methylaminoethanol side chain. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C7H10ClN5O3 |
|---|---|
Poids moléculaire |
247.64 g/mol |
Nom IUPAC |
2-[(6-amino-3-chloro-5-nitropyrazin-2-yl)-methylamino]ethanol |
InChI |
InChI=1S/C7H10ClN5O3/c1-12(2-3-14)6-4(8)10-7(13(15)16)5(9)11-6/h14H,2-3H2,1H3,(H2,9,11) |
Clé InChI |
NFZVFTHQLHODPI-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=NC(=C(N=C1Cl)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















